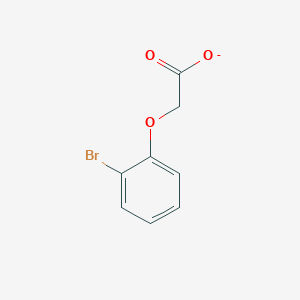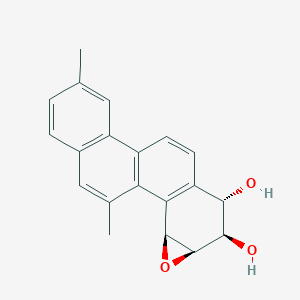
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene, also known as T-0070907, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective estrogen receptor modulators (SERMs) and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors and inhibits the transcriptional activity of estrogen-responsive genes. This results in the inhibition of cell growth and proliferation in estrogen-dependent cancer cells.
Biochemische Und Physiologische Effekte
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. It has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to reduce body weight, improve glucose tolerance, and increase insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory and is readily available for research purposes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to the use of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene in lab experiments. It is a relatively new compound, and there is limited data available on its long-term effects. Additionally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have off-target effects that could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene. One potential application is in the treatment of breast cancer. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to inhibit the growth of breast cancer cells in vitro, and further research is needed to determine its potential as a therapeutic agent for breast cancer. Another potential application is in the treatment of metabolic disorders such as obesity and diabetes. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been shown to improve glucose tolerance and increase insulin sensitivity in animal models, and further research is needed to determine its potential as a therapeutic agent for metabolic disorders. Finally, 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene may have applications in the study of estrogen receptor signaling and the development of new SERMs.
Synthesemethoden
The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene involves a multi-step process that includes the reaction of 1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene with various reagents to produce the final product. The synthesis of 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-estrogenic effects and has been shown to inhibit the growth of breast cancer cells in vitro. 1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene has also been found to be effective in the treatment of obesity, diabetes, and metabolic disorders.
Eigenschaften
CAS-Nummer |
139493-54-2 |
|---|---|
Produktname |
1,2-Dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene |
Molekularformel |
C20H18O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(3S,5R,6R,7S)-14,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-3-4-11-8-10(2)15-12(14(11)7-9)5-6-13-16(15)19-20(23-19)18(22)17(13)21/h3-8,17-22H,1-2H3/t17-,18+,19-,20+/m0/s1 |
InChI-Schlüssel |
VDTWCECJCOQWJE-ZGXWSNOMSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3[C@H]5[C@H](O5)[C@@H]([C@H]4O)O)C |
SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C3=C2C=CC4=C3C5C(O5)C(C4O)O)C |
Synonyme |
1,2-dihydro-5,9-dimethyl-3,4-epoxy-1,2,3,4-tetrahydrochrysene 5,9-diMeC-1,2-diol-3,4-epoxide 5,9-diMeCDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



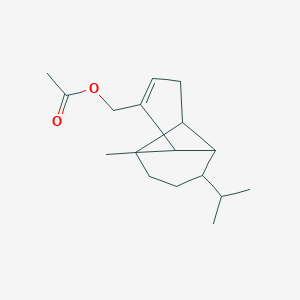
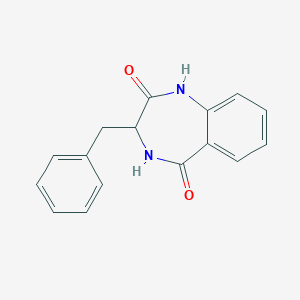
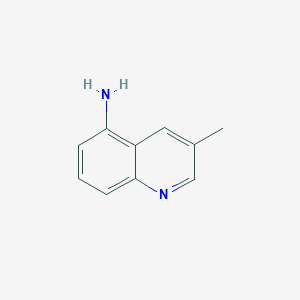
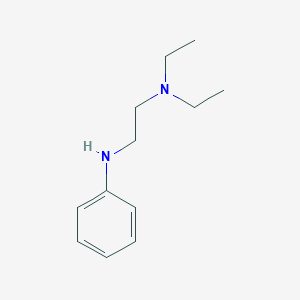
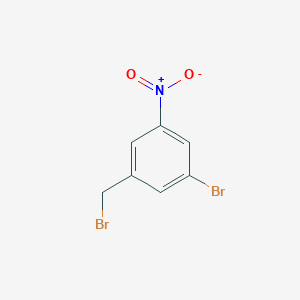
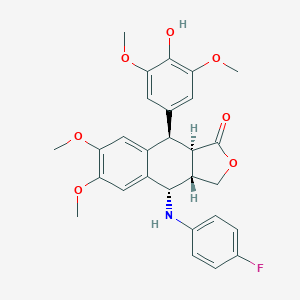
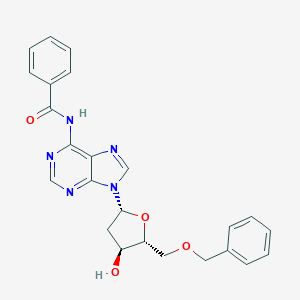

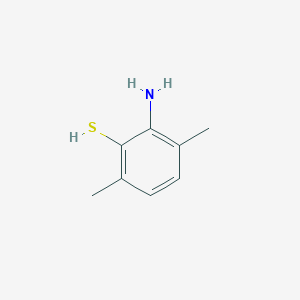
![4-[3-(2,4-Dimethoxyphenyl)propyl]phenol](/img/structure/B161375.png)
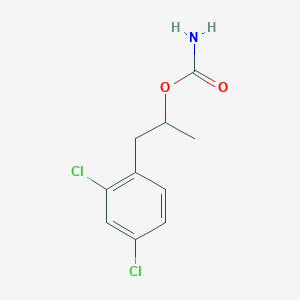
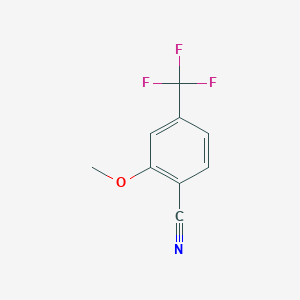
![(Z)-9-[(2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]non-7-enoic acid](/img/structure/B161380.png)
